1-Tridecanol

Description

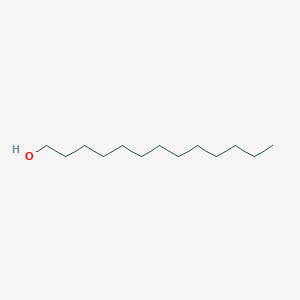

Structure

3D Structure

Properties

IUPAC Name |

tridecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRVVPUIAFSTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22758-82-3 (tri-aluminum salt) | |

| Record name | 1-Tridecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021947 | |

| Record name | 1-Tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecanol is an oily liquid; colorless; mild, pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid or solid; [ICSC] White solid; [MSDSonline], Colorless liquid with a pleasant odor; [HSDB], Solid, COLOURLESS OILY LIQUID OR CRYSTALS. | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

525 °F at 760 mmHg (USCG, 1999), 152 °C at 14 mm Hg, 155.00 to 156.00 °C. @ 15.00 mm Hg, 274 °C | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

250 °F (USCG, 1999), 121 °C, 250 °F (121 °C) (Open cup), 121 °C o.c. (mixed isomers) | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL & IN ETHER /1-TRIDECANOL/, Sol in ethanol, ether, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.846 at 68 °F (USCG, 1999) - Less dense than water; will float, VAPOR DENSITY: 6.9 (AIR= 1) /COMMERCIAL MIXTURE/, 0.8223 at 31 °C/4 °C, Relative density (water = 1): 0.8 | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.9 (Air = 1), Relative vapor density (air = 1): 6.9 | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.62 mmHg at 260 °F (USCG, 1999), 0.000436 [mmHg], 4.36X10-4 mm Hg at 25 °C | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER WHITE LIQ, Crystals from alcohol | |

CAS No. |

26248-42-0, 112-70-9, 80206-82-2 | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C12-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TRIDECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C12-14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I9428H868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

32.5 °C, Heat Fusion at Melting point = 4.5120X10+7 J/kmol (for the beta form), 32.00 to 33.00 °C. @ 760.00 mm Hg, 30-32 °C | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Tridecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methods for 1-tridecanol, a C13 linear fatty alcohol. The information is tailored for professionals in research and development, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key processes.

Introduction to this compound

This compound (CH₃(CH₂)₁₂OH) is a white, waxy solid at room temperature with a faint, pleasant odor.[1][2] It is a long-chain primary alcohol with applications in the production of surfactants, lubricants, and as an intermediate in the synthesis of various specialty chemicals.[3] Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 112-70-9 | [1][4] |

| Molecular Formula | C₁₃H₂₈O | |

| Molar Mass | 200.36 g/mol | |

| Appearance | White, waxy solid | |

| Melting Point | 30-34 °C | |

| Boiling Point | 274 °C at 760 mmHg; 155-156 °C at 15 mmHg | |

| Density | 0.822 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform. |

Synthesis of this compound

Several synthetic routes can be employed for the production of this compound, ranging from industrial-scale processes to laboratory preparations. The most common methods include the Ziegler process, hydroformylation of 1-dodecene, and the reduction of tridecanoic acid and its derivatives.

Ziegler Process (Industrial Method)

The Ziegler process, also known as the Alfol process, is a large-scale industrial method for producing even-numbered and, with modifications, odd-numbered linear primary alcohols from ethylene. The synthesis involves the oligomerization of ethylene using a trialkylaluminium catalyst, followed by oxidation and hydrolysis.

Process Overview:

-

Chain Growth: Triethylaluminium is reacted with ethylene under pressure to form higher molecular weight trialkylaluminium compounds.

-

Oxidation: The trialkylaluminium is then oxidized with dry air to form aluminum alkoxides.

-

Hydrolysis: The aluminum alkoxides are subsequently hydrolyzed with water to yield the desired fatty alcohols and aluminum hydroxide as a byproduct.

Hydroformylation of 1-Dodecene

Hydroformylation, or the oxo process, is another versatile industrial method that can be adapted for laboratory synthesis. This process involves the reaction of an alkene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form an aldehyde, which is then reduced to the corresponding alcohol. For the synthesis of this compound, 1-dodecene is used as the starting material.

Experimental Protocol (Two-Step Laboratory Scale):

Step 1: Hydroformylation of 1-Dodecene to Tridecanal

-

Catalyst Preparation: In a glovebox, a high-pressure autoclave is charged with a rhodium-based catalyst (e.g., Rh(acac)(CO)₂) and a suitable phosphine ligand (e.g., triphenylphosphine) in a degassed solvent such as toluene.

-

Reaction Setup: 1-Dodecene is added to the autoclave. The reactor is sealed, removed from the glovebox, and connected to a syngas line.

-

Reaction: The autoclave is purged with syngas (1:1 H₂/CO) and then pressurized to the desired pressure (e.g., 20-50 bar). The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) with vigorous stirring. The reaction progress is monitored by GC analysis of aliquots.

-

Work-up: After completion, the autoclave is cooled to room temperature and the pressure is carefully released. The reaction mixture is concentrated under reduced pressure to remove the solvent. The crude tridecanal is then purified by vacuum distillation.

Step 2: Reduction of Tridecanal to this compound

-

Reaction Setup: A solution of the purified tridecanal in a suitable solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The flask is cooled in an ice bath, and a solution of a reducing agent, such as sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in THF, is added dropwise from the dropping funnel.

-

Quenching and Work-up: After the addition is complete, the reaction is stirred for a specified time until completion (monitored by TLC or GC). The reaction is then carefully quenched by the slow addition of water, followed by an acidic or basic work-up to hydrolyze the intermediate alkoxides. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

Quantitative Data: The hydroformylation of long-chain olefins can achieve high conversions and selectivities to the linear aldehyde, often exceeding 90-95%, with appropriate catalyst systems. The subsequent reduction of the aldehyde to the alcohol is typically a high-yielding reaction, with yields often greater than 95%.

Reduction of Tridecanoic Acid

The reduction of tridecanoic acid or its esters is a common and high-yielding laboratory method for the synthesis of this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the direct reduction of the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (nitrogen or argon). Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (LiAlH₄).

-

Addition of Carboxylic Acid: A solution of tridecanoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for a specified period (e.g., 2-4 hours) to ensure complete reduction. The reaction is monitored by TLC.

-

Quenching and Work-up: The flask is cooled in an ice bath, and the excess LiAlH₄ is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford this compound.

-

Purification: The crude product can be further purified by recrystallization or vacuum distillation.

Quantitative Data:

| Reactant | Reducing Agent | Solvent | Reaction Time | Yield | Reference(s) |

| Tridecanoic Acid | LiAlH₄ | Anhydrous THF | 2-4 hours at reflux | >95% |

Purification of this compound

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude product. The most common techniques are vacuum distillation, recrystallization, and column chromatography.

Vacuum Distillation

Vacuum distillation is an effective method for purifying thermally sensitive, high-boiling point compounds like this compound. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Experimental Protocol:

-

Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a short-path distillation head with a condenser and vacuum connection, and a receiving flask. All glass joints should be properly greased to ensure a good seal.

-

Distillation: The crude this compound is placed in the distillation flask with a magnetic stir bar or boiling chips. The system is evacuated to the desired pressure (e.g., 1-15 mmHg). The flask is then heated gently in a heating mantle or oil bath.

-

Fraction Collection: Fractions are collected based on their boiling point at the given pressure. A forerun containing lower-boiling impurities is collected first, followed by the main fraction of pure this compound.

Boiling Point of this compound at Reduced Pressures:

| Pressure (mmHg) | Boiling Point (°C) |

| 760 | 274 |

| 15 | 155-156 |

| 14 | 152 |

Data sourced from references.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for long-chain alcohols include ethanol, methanol, and acetone.

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and the minimum amount of hot solvent is added to completely dissolve the solid.

-

Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Solvent Systems for Recrystallization of this compound:

| Solvent | Suitability |

| Ethanol | Good |

| Methanol | Good |

| Acetone | Moderate |

| Hexane/Acetone mixture | Can be effective for removing non-polar impurities |

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their polarity.

Experimental Protocol:

-

Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

Elution: A solvent system (mobile phase) is passed through the column under positive pressure (using compressed air or nitrogen). The polarity of the mobile phase is gradually increased (gradient elution) to elute the compounds from the column.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure this compound. The solvent is then evaporated from the combined pure fractions.

Typical Mobile Phase Systems for Fatty Alcohols:

A gradient of ethyl acetate in hexane is commonly used. For this compound, a typical gradient might start with 5-10% ethyl acetate in hexane and gradually increase to 20-30% ethyl acetate.

Characterization and Purity Analysis

The purity of the synthesized and purified this compound should be assessed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for determining the purity of this compound and identifying any residual impurities. A capillary column suitable for fatty alcohol analysis (e.g., DB-5 or equivalent) can be used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The spectra will show characteristic peaks for the hydroxyl proton, the methylene group adjacent to the hydroxyl group, the long alkyl chain, and the terminal methyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3300 cm⁻¹) and C-H stretching absorptions for the alkyl chain (around 2850-2950 cm⁻¹).

Summary of Synthesis and Purification Data

Table 2: Comparison of this compound Synthesis Methods

| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Purity | Scale |

| Ziegler Process | Ethylene, Triethylaluminium | Organoaluminium catalyst | High (Industrial) | High | Industrial |

| Hydroformylation | 1-Dodecene, Syngas | Rhodium-phosphine complex, NaBH₄/LiAlH₄ | Good to Excellent (>85%) | High | Lab to Industrial |

| Reduction | Tridecanoic Acid | LiAlH₄ | Excellent (>95%) | High | Lab |

Table 3: Comparison of this compound Purification Methods

| Purification Method | Principle | Throughput | Typical Purity Achieved | Notes |

| Vacuum Distillation | Separation by boiling point | High | >99% | Ideal for large quantities and thermally stable impurities. |

| Recrystallization | Differential solubility | Low to Medium | >99.5% | Effective for removing small amounts of impurities from a solid product. |

| Flash Column Chromatography | Differential adsorption | Low to Medium | >99% | Versatile for a wide range of impurities; requires solvent usage. |

Conclusion

This technical guide has detailed the primary methods for the synthesis and purification of this compound, providing a foundation for researchers and professionals in drug development and chemical synthesis. The choice of synthesis and purification strategy will depend on factors such as the desired scale of production, available starting materials and equipment, and the required final purity. For laboratory-scale synthesis, the reduction of tridecanoic acid offers a high-yielding and straightforward route. For purification, a combination of vacuum distillation and recrystallization is often sufficient to achieve high purity. The provided experimental outlines and comparative data serve as a valuable resource for the practical application of these methods.

References

A Technical Guide to the Natural Sources of 1-Tridecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecanol, a C13 straight-chain saturated fatty alcohol, is a naturally occurring compound found in a variety of organisms, from plants to insects. While its commercial production is predominantly synthetic, its presence in nature, particularly as a semiochemical, has garnered scientific interest. This technical guide provides an in-depth overview of the known natural sources of this compound, its biosynthesis, and its role in chemical communication. The guide also details experimental protocols for its extraction and analysis, and visualizes key biological pathways.

Natural Occurrences of this compound

This compound has been identified as a volatile or semi-volatile compound in several plant species and acts as a crucial signaling molecule for certain insects.

Plant Sources

While this compound is not a major constituent of most plant essential oils, it has been detected in the following species:

-

Angelica gigas (Korean Angelica): The essential oil extracted from the roots of Angelica gigas has been reported to contain this compound.[1]

-

Angelica dahurica (Dahurian Angelica): Similar to its Korean counterpart, the essential oil from the root of Angelica dahurica also contains this compound.

-

Polygonum orientale (Kiss-me-over-the-garden-gate): This plant releases a variety of volatile organic compounds, among which this compound has been identified.

-

Mikania cordifolia (Heartleaf Hempvine): this compound has been reported as a constituent in this plant species.[1]

Insect Semiochemical

This compound plays a significant role in the chemical ecology of the leaf beetle Galerucella placida . It acts as an attractant, guiding the insect to its host plants. This semiochemical activity highlights the importance of this compound in insect-plant interactions.

Quantitative Data on this compound in Natural Sources

Quantitative data on the concentration of this compound in its natural sources is limited in publicly available literature. The tables below summarize the available qualitative information. Further targeted quantitative analysis is required to establish precise concentrations.

| Natural Source | Plant Part / Emission Source | Presence of this compound |

| Angelica gigas | Root Essential Oil | Identified |

| Angelica dahurica | Root Essential Oil | Identified |

| Polygonum orientale | Volatile Emissions | Identified |

| Mikania cordifolia | Not Specified | Identified |

| Galerucella placida | Semiochemical (Attractant) | Identified as active compound |

Biosynthesis of this compound

The biosynthesis of long-chain fatty alcohols in plants is a well-established process. However, the specific pathway for odd-chain fatty alcohols like this compound is less commonly detailed.

General Fatty Alcohol Biosynthesis

The primary pathway for the synthesis of fatty alcohols in plants involves the reduction of fatty acyl-CoAs or fatty acyl-ACPs. This process is catalyzed by fatty acyl-CoA reductases (FARs). The general steps are:

-

De novo fatty acid synthesis: Acetyl-CoA is converted to long-chain fatty acids in the plastids.

-

Elongation: Fatty acids are elongated in the endoplasmic reticulum.

-

Reduction: Fatty acyl-CoAs are reduced to their corresponding primary alcohols by FARs.

dot

Biosynthesis of Odd-Chain Fatty Alcohols

The synthesis of odd-chain fatty acids, the precursors to odd-chain fatty alcohols, is less common. One proposed mechanism involves the action of α-dioxygenase (αDOX), which can oxidize a Cn fatty acid to a Cn-1 aldehyde. This aldehyde can then be reduced to the corresponding alcohol. For this compound, this would involve the α-oxidation of tetradecanoic acid (C14) to tridecanal (C13 aldehyde), followed by reduction.

dot

Role as a Semiochemical: Olfactory Signaling

In insects such as Galerucella placida, this compound acts as a kairomone, a chemical signal emitted by one species that benefits another. The detection of this volatile compound by the insect's olfactory system triggers a behavioral response, in this case, attraction to a potential food source.

The general mechanism of insect olfaction involves the following steps:

-

Binding: Odorant molecules, including this compound, enter the sensilla on the insect's antennae and bind to Odorant Binding Proteins (OBPs).

-

Transport: OBPs transport the odorant across the sensillar lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Receptor Activation: The odorant binds to a specific Olfactory Receptor (OR) on the ORN membrane.

-

Signal Transduction: This binding event opens an ion channel, leading to the depolarization of the ORN.

-

Action Potential: The depolarization generates an action potential that travels along the axon of the ORN to the antennal lobe of the insect's brain.

-

Behavioral Response: The brain processes this signal, leading to a behavioral response, such as oriented movement towards the source of the odor.

dot

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the solvent extraction of semi-volatile compounds like this compound from plant leaves.

Materials:

-

Fresh or dried plant leaves

-

Hexane or Dichloromethane (analytical grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glass vials

Procedure:

-

Sample Preparation: Weigh approximately 10 g of finely ground plant material.

-

Extraction:

-

Place the ground material in a flask.

-

Add 100 mL of hexane or dichloromethane.

-

Macerate for 24 hours at room temperature with occasional shaking.

-

-

Filtration: Filter the extract through a funnel with a cotton plug or filter paper to remove solid plant material.

-

Drying: Dry the filtrate over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator at a temperature below 40°C to avoid loss of volatile compounds.

-

Storage: Transfer the concentrated extract to a clean glass vial and store at -20°C until analysis.

dot

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general GC-MS method for the identification and quantification of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Procedure:

-

Sample Injection: Inject 1 µL of the extract into the GC.

-

Data Acquisition: Acquire the chromatogram and mass spectra.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound will show characteristic fragment ions.

-

Quantification: If a quantitative analysis is required, prepare a calibration curve using a series of standard solutions of this compound of known concentrations.

Conclusion

This compound is a naturally occurring fatty alcohol with documented roles in plant chemistry and insect communication. While its presence has been confirmed in several plant species, further research is needed to quantify its concentration and fully elucidate the specific enzymatic pathways responsible for its biosynthesis, particularly the C13 chain length. The experimental protocols provided in this guide offer a starting point for researchers interested in the extraction and analysis of this compound from natural sources. A deeper understanding of the natural sources and biological functions of this compound could open avenues for its application in pest management and other areas of drug development and scientific research.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Tridecanol (CAS 112-70-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for 1-Tridecanol (CAS 112-70-9). The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols for key analytical methods.

Core Physicochemical Data

This compound is a long-chain primary fatty alcohol.[1] At room temperature, it exists as a white, low-melting solid or a colorless oily liquid with a mild, pleasant odor.[2][3] It is classified as a fatty alcohol, a class of compounds often derived from the hydrogenation of fats.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 112-70-9 | |

| Molecular Formula | C₁₃H₂₈O | |

| Molecular Weight | 200.36 g/mol | |

| Appearance | White solid or colorless oily liquid | |

| Odor | Mild, pleasant, musty |

Thermal Properties

Thermal properties such as melting and boiling points are critical for handling, storage, and application of this compound.

| Property | Value | Conditions | Source(s) |

| Melting Point | 29-34 °C (lit.) | - | |

| 32.00 to 33.00 °C | @ 760.00 mm Hg | ||

| 30-32 °C | - | ||

| Boiling Point | 274 °C | @ 760 mmHg | |

| 155-156 °C | @ 15 mmHg | ||

| 152 °C | @ 14 mm Hg | ||

| Flash Point | > 230.00 °F (> 110.00 °C) | TCC | |

| Autoignition Temperature | 260 °C | - |

Density and Solubility

The density and solubility characteristics of this compound are crucial for formulation and environmental fate studies.

| Property | Value | Conditions | Source(s) |

| Density | 0.822 g/mL | at 25 °C | |

| 0.845 g/cm³ | at 20 °C/20 °C | ||

| Water Solubility | Insoluble | - | |

| 4.533 mg/L | @ 25 °C (est.) | ||

| 131.68 mg/L | at 25°C | ||

| Solubility in Organic Solvents | Soluble in alcohol and ether | - | |

| Octanol-Water Partition Coefficient (log Kow) | 5.82 | - | |

| 5.424 (est.) | - |

Other Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Vapor Pressure | 0.001000 mmHg | @ 25.00 °C (est.) | |

| 3.62 mmHg | at 260 °F | ||

| Vapor Density | 6.9 | (Air = 1) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques and OECD guidelines.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a capillary tube method.

-

Sample Preparation : A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.

-

Apparatus : The capillary tube is attached to a thermometer or placed in a heating block of a melting point apparatus.

-

Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation : The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point. For a pure substance, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Simulated Distillation by Gas Chromatography)

For high-boiling point compounds like this compound, simulated distillation by gas chromatography (GC) is a common and accurate method, as outlined in ASTM D7398.

-

Sample Preparation : A diluted aliquot of the sample is prepared using a suitable solvent.

-

Instrumentation : A gas chromatograph equipped with a non-polar capillary column is used. The column separates components based on their boiling points.

-

Calibration : The system is calibrated using a mixture of n-paraffins with known boiling points to establish a retention time versus boiling point curve.

-

Analysis : The prepared sample is injected into the GC. The components elute in order of increasing boiling point.

-

Data Interpretation : The retention time of the this compound peak is compared to the calibration curve to determine its boiling point.

Density Measurement (Oscillating U-Tube Method)

This method is suitable for liquids and is described in OECD Guideline 109.

-

Principle : The density of a liquid is determined by measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample.

-

Calibration : The instrument is calibrated using two substances of known density, typically dry air and pure water.

-

Measurement : The sample is introduced into the thermostatically controlled U-tube. The instrument measures the oscillation period, which is then used to calculate the density.

-

Temperature Control : The temperature is precisely controlled as density is temperature-dependent.

Water Solubility (Flask Method)

The flask method is a straightforward approach to determine the water solubility of a substance.

-

Procedure : An excess amount of this compound is added to a known volume of water in a flask.

-

Equilibration : The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation : The mixture is allowed to stand to let the undissolved substance settle. If necessary, centrifugation or filtration is used to separate the aqueous phase.

-

Analysis : The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as gas chromatography.

Vapor Pressure Determination (Static Method)

For substances with low volatility, the static method provides a direct measurement of vapor pressure.

-

Apparatus : A sample of this compound is placed in a thermostatted container connected to a pressure measuring device.

-

Evacuation : The container is evacuated to remove air.

-

Equilibrium : The sample is allowed to equilibrate at a constant temperature, and the pressure of the vapor in the headspace is measured. This is repeated at several temperatures to obtain a vapor pressure curve.

Octanol-Water Partition Coefficient (Shake Flask Method)

The shake flask method is a standard procedure for determining the log Kow, as described in OECD Guideline 107.

-

Preparation : n-Octanol and water are mutually saturated before the experiment. A solution of this compound in n-octanol is prepared.

-

Partitioning : A known volume of the n-octanol solution and a known volume of water are placed in a vessel and shaken until equilibrium is reached.

-

Phase Separation : The mixture is centrifuged to separate the n-octanol and water phases.

-

Analysis : The concentration of this compound in each phase is determined by an appropriate analytical technique.

-

Calculation : The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log Kow.

Visualizations

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like this compound.

Caption: Physicochemical characterization workflow for this compound.

References

Spectroscopic Profile of 1-Tridecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-tridecanol, a long-chain fatty alcohol with applications in various scientific and industrial fields. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound (C₁₃H₂₈O), both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned to its structure.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by a few key signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃- (H-13) | ~0.88 | Triplet (t) | 3H | ~6.7 |

| -(CH₂)₁₀- (H-3 to H-12) | ~1.26 | Broad Singlet | 20H | - |

| -CH₂-CH₂OH (H-2) | ~1.55 | Quintet | 2H | ~7.5 |

| HO-CH₂- (H-1) | ~3.64 | Triplet (t) | 2H | ~6.6 |

| HO- | Variable | Singlet (s) | 1H | - |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments within this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-13 (CH₃) | ~14.1 |

| C-4 to C-11 | ~29.7 |

| C-3 | ~25.8 |

| C-12 | ~22.7 |

| C-2 | ~32.8 |

| C-1 (CH₂OH) | ~62.9 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic peaks for the hydroxyl group and the alkyl chain.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3330 | O-H stretch | Broad and strong, indicative of hydrogen bonding |

| ~2920 | C-H stretch (alkane) | Strong, asymmetric |

| ~2850 | C-H stretch (alkane) | Strong, symmetric |

| ~1465 | C-H bend (alkane) | Methylene scissoring |

| ~1060 | C-O stretch | Strong, characteristic of a primary alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For long-chain alcohols like this compound, the molecular ion peak may be weak or absent in electron ionization (EI) mass spectra due to facile fragmentation.

| m/z | Proposed Fragment | Interpretation |

| 200 | [C₁₃H₂₈O]⁺ | Molecular Ion (M⁺) - often weak or absent |

| 182 | [M - H₂O]⁺ | Loss of water |

| 43, 57, 71, 85... | [CnH₂n₊₁]⁺ | Alkyl fragments from cleavage of the carbon chain |

| 31 | [CH₂OH]⁺ | Alpha-cleavage, characteristic of primary alcohols |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat (liquid): If this compound is in a liquid state (melting point is around 30-31 °C), a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet (solid): Mix a small amount of solid this compound with dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide for the structural elucidation of this compound, as well as a general workflow for its analysis.

Caption: Interplay of spectroscopic methods for this compound characterization.

Caption: General workflow for spectroscopic analysis of a chemical sample.

biodegradability and environmental fate of 1-Tridecanol

An In-depth Technical Guide on the Biodegradability and Environmental Fate of 1-Tridecanol

Introduction

This compound (CAS No. 112-70-9), a long-chain primary fatty alcohol, is an organic compound with the chemical formula C13H28O.[1][2] At room temperature, it exists as a colorless to pale yellow liquid or a white solid with a faint, fatty, or mild, pleasant odor.[1][3] It is characterized by a polar hydroxyl group and a significant lipophilic character due to its thirteen-carbon alkyl chain.[3] This compound is utilized in the manufacturing of surfactants, plasticizers, and emollients for cosmetic formulations. It also serves as an intermediate in the synthesis of esters for lubricants and fragrance carriers. Given its applications, understanding its biodegradability and environmental fate is crucial for assessing its ecological impact.

Biodegradability

This compound is considered to be readily biodegradable. Aerobic biodegradation is the primary mechanism for its removal from the environment.

Aerobic Biodegradation

Studies have demonstrated the susceptibility of this compound to aerobic biodegradation. In a key study following the Japanese MITI (Ministry of International Trade and Industry) test, which is equivalent to OECD Guideline 301C, this compound at a concentration of 100 mg/L achieved 100% of its theoretical biochemical oxygen demand (BOD) within 14 days using an activated sludge inoculum. This rapid and complete degradation confirms its classification as a readily biodegradable substance.

The rate of biodegradation in activated sludge has also been quantified. The zero-order and first-order biodegradation rates were determined to be 1.04 x 10⁻² ppm/hr and 5.2 x 10⁻³ 1/hr, respectively. Based on the first-order rate constant, the biodegradation half-life of this compound in an activated sludge environment is calculated to be approximately 5.6 days.

Environmental Fate

The environmental distribution and persistence of this compound are governed by its physicochemical properties, including its low water solubility, low vapor pressure, and high octanol-water partition coefficient.

Quantitative Environmental Fate Data

The following table summarizes key quantitative data related to the environmental fate of this compound.

| Parameter | Value | Reference |

| Biodegradation | ||

| Ready Biodegradability | Confirmed to be readily biodegradable. | |

| Biodegradation Rate (Japanese MITI test) | 100% of theoretical BOD in 14 days. | |

| First-Order Biodegradation Rate (Activated Sludge) | 5.2 x 10⁻³ 1/hr | |

| Biodegradation Half-life (Activated Sludge) | 5.6 days (calculated) | |

| Physicochemical Properties | ||

| Water Solubility | 2.4 x 10⁻³ g/L at 25°C (Insoluble) | |

| Vapor Pressure | 4.36 x 10⁻⁴ mm Hg at 25°C | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.82 | |

| Environmental Distribution | ||

| Estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 35,000 | |

| Estimated Henry's Law Constant | 1.3 x 10⁻⁴ atm-cu m/mole | |

| Estimated Bioconcentration Factor (BCF) | 600 | |

| Atmospheric Fate | ||

| Atmospheric Half-life (vs. OH radicals) | 20 hours (estimated) | |

| Aquatic Fate | ||

| Volatilization Half-life (Model River) | 14 hours (estimated) | |

| Volatilization Half-life (Model Lake) | 8.5 days (estimated) | |

| Volatilization Half-life (Model Pond, with adsorption) | 16 years (estimated) |

Fate in Different Environmental Compartments

-

Soil: With a high estimated soil organic carbon-water partitioning coefficient (Koc) of 35,000, this compound is expected to be immobile in soil. Adsorption to soil organic matter is the dominant process, which will attenuate its volatilization from moist soil surfaces. Volatilization from dry soil is not expected to be significant due to its low vapor pressure. Biodegradation is an important fate process in the terrestrial environment.

-

Water: If released into water, this compound is expected to strongly adsorb to suspended solids and sediment. While volatilization from the water surface is a potential fate process, with estimated half-lives of 14 hours and 8.5 days for a model river and lake respectively, this process is significantly attenuated by adsorption. When considering adsorption, the volatilization half-life from a model pond is estimated to be 16 years. Biodegradation is expected to be a rapid removal process in aquatic environments. Hydrolysis is not an important environmental fate process as this compound lacks functional groups that hydrolyze under environmental conditions.

-

Atmosphere: Due to its low vapor pressure, this compound is expected to exist solely in the vapor phase in the ambient atmosphere. In the atmosphere, it is degraded by reacting with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction is 20 hours.

Bioaccumulation Potential

An estimated Bioconcentration Factor (BCF) of 600 suggests that this compound has a high potential for bioconcentration in aquatic organisms. However, its ready biodegradability may mitigate the extent of bioaccumulation.

Experimental Protocols

The biodegradability of this compound is primarily assessed using standardized methods such as the OECD 301 guidelines. The Japanese MITI test, which was used to generate key data for this compound, is analogous to the OECD 301C test. A commonly used and versatile method for assessing ready biodegradability is the OECD 301F (Manometric Respirometry Test).

OECD 301F: Manometric Respirometry Test

Objective: To determine the ready biodegradability of a chemical substance by an aerobic microbial inoculum by measuring the oxygen consumed. A substance is considered readily biodegradable if it reaches ≥60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a sewage treatment plant and incubated in a closed flask with a headspace of air. The consumption of oxygen is measured by monitoring the change in pressure in the respirometer. The amount of oxygen consumed by the microbial population during the degradation of the test substance, corrected for the oxygen uptake of a blank control, is expressed as a percentage of the ThOD.

Apparatus:

-